molecular formula C11H12O6S B8325094 2-(4-Methylsulfonylbenzyl)malonic acid

2-(4-Methylsulfonylbenzyl)malonic acid

Cat. No.: B8325094
M. Wt: 272.28 g/mol
InChI Key: RQXGEZYVPOGRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylsulfonylbenzyl)malonic acid is a useful research compound. Its molecular formula is C11H12O6S and its molecular weight is 272.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O6S

Molecular Weight

272.28 g/mol

IUPAC Name

2-[(4-methylsulfonylphenyl)methyl]propanedioic acid

InChI

InChI=1S/C11H12O6S/c1-18(16,17)8-4-2-7(3-5-8)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

RQXGEZYVPOGRGW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-(4-methylsulfonylbenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.50 g, 4.80 mmol, Intermediate 6: step a) and 3 M aqueous NaOH (16 mL) was heated in the microwave at 75 W for 20 minutes at 120° C. The aqueous mixture was extracted with EtOAc (1×). The aqueous layer was acidified to pH 1 with concentrated aqueous HCl and extracted with EtOAc (2 x). The combined EtOAc extracts was washed with H2O, brine, dried over Na2SO4, filtered and evaporated to dryness to afford the title compound as a white solid.
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Synthesis routes and methods II

Procedure details

The title compound was prepared by substituting 5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 39: step a) with 5-(4-methylsulfonylbenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 41: step a) then following the procedure described for the preparation of 2-(benzo[b]thiophen-2-ylmethyl)malonic acid (Intermediate 39: step b).
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Synthesis routes and methods III

Procedure details

The title compound was prepared by substituting 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 3: step a) with 5-(4-methylsulfonylbenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 8: step a) then following the procedure described for the preparation of 2-(4-chlorobenzyl)malonic acid (Intermediate 3: step b).
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